Imino(iodo)phosphane

Description

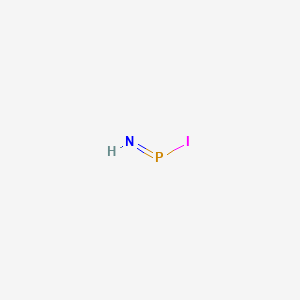

Structure

2D Structure

3D Structure

Properties

CAS No. |

120906-57-2 |

|---|---|

Molecular Formula |

HINP |

Molecular Weight |

172.893 g/mol |

IUPAC Name |

imino(iodo)phosphane |

InChI |

InChI=1S/HINP/c1-3-2/h2H |

InChI Key |

HAULCSNXIDQPMA-UHFFFAOYSA-N |

Canonical SMILES |

N=PI |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Imino Iodo Phosphanes and Derivatives

Established Synthetic Pathways for Iminophosphoranes

The synthesis of iminophosphoranes, the broader class of compounds to which imino(iodo)phosphanes belong, has traditionally been dominated by a few robust and widely applicable reactions. uniovi.es These methods typically start from a trivalent phosphine (B1218219) precursor.

The Staudinger reaction, discovered by Hermann Staudinger, is a cornerstone in the synthesis of iminophosphoranes. wikipedia.org The reaction involves the treatment of an organic azide (B81097) with a phosphine or phosphite, which results in the formation of an iminophosphorane and the liberation of dinitrogen gas. wikipedia.org The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. uliege.beysu.am This intermediate then undergoes a retro-[2+2] cycloreversion, releasing stable N₂ gas and yielding the final iminophosphorane. ysu.am

The general stoichiometry is as follows: R₃P + R'N₃ → R₃P=NR' + N₂ wikipedia.org

While the Staudinger reaction is exceptionally general, the synthesis of a specific imino(iodo)phosphane via this route would necessitate the use of a phosphine reactant containing an iodine atom, such as an iodo-substituted arylphosphine or an alkylphosphine with an iodo functional group. The high reactivity of the azide is generally compatible with a wide range of functional groups on both the phosphine and the azide, although electron-deficient aryl azides tend to react more rapidly. uliege.bersc.org The Staudinger reduction, a subsequent hydrolysis of the iminophosphorane to an amine and a phosphine oxide, is a common application of this initial reaction. wikipedia.org

Table 1: Key Features of the Staudinger Reaction for Iminophosphorane Synthesis

| Feature | Description |

|---|---|

| Reactants | Tertiary Phosphine (R₃P), Organic Azide (R'N₃) |

| Product | Iminophosphorane (R₃P=NR') |

| Byproduct | Dinitrogen (N₂) |

| Key Intermediate | Phosphazide |

| Driving Force | Formation of highly stable N₂ gas. |

| Generality | High, applicable to a wide range of phosphines and azides. |

The Kirsanov reaction provides a valuable alternative to the Staudinger reaction, particularly when the required organic azide is unstable or inaccessible. wikipedia.org This method involves the reaction of a tertiary phosphine with a halogen, followed by treatment with a primary amine in the presence of a base. uniovi.eswikipedia.org For the synthesis of imino(iodo)phosphanes, iodine would be the halogen of choice.

The reaction proceeds in two main steps:

Formation of a dihalophosphorane or, more commonly, a halophosphonium halide salt: Ph₃P + I₂ → Ph₃PI⁺I⁻

Reaction with a primary amine, typically in the presence of a base like triethylamine (B128534) to neutralize the generated hydrogen halide: Ph₃PI⁺I⁻ + 3 RNH₂ → Ph₃P=NR + 2 RNH₃⁺I⁻ wikipedia.org

This approach is particularly well-suited for the direct synthesis of P-halo iminophosphoranes. The initial step creates a highly electrophilic phosphorus center, which is then readily attacked by the amine nucleophile. The Kirsanov method has been used to prepare a variety of iminophosphoranes from alkyl amines. wikipedia.orgresearchgate.net

The Appel and Mitsunobu reactions are not direct methods for synthesizing iminophosphoranes but can be adapted to generate an electrophilic phosphine intermediate in situ, which is then trapped by a nitrogen-based nucleophile. acs.orgsemanticscholar.org

In a classic Appel reaction , an alcohol is converted to an alkyl halide using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄). wikipedia.orgjk-sci.com The key intermediate is a halophosphonium halide, [Ph₃PX]⁺X⁻, which is highly reactive. jk-sci.com For iminophosphorane synthesis, this electrophilic intermediate can be intercepted by an amine or sulfonamide. Using CBr₄ or CI₄ would generate the corresponding bromophosphonium or iodophosphonium species, respectively. wikipedia.orgjk-sci.com

The Mitsunobu reaction typically involves the conversion of an alcohol to an ester, ether, or other functional group using triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar azo compound. wikipedia.orgorganic-chemistry.org The reaction mechanism begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine (B1666868) intermediate. wikipedia.org This species activates the alcohol, making it susceptible to nucleophilic attack. For iminophosphorane synthesis, a suitable nitrogen nucleophile like a sulfonamide or imide can be used in place of the typical carboxylic acid. organic-chemistry.org The reaction proceeds through an oxyphosphonium salt, which is then displaced by the nitrogen nucleophile to form the P-N bond. acs.orgsemanticscholar.org The driving force for both reactions is the formation of the highly stable triphenylphosphine oxide. wikipedia.orgtcichemicals.com

Kirsanov Condensation Approaches

Novel and Advanced Synthetic Approaches

Recent advancements have focused on developing more sustainable and efficient methods for iminophosphorane synthesis, including techniques that avoid harsh reagents or offer improved atom economy.

Electrochemical methods represent a green and efficient strategy for forming P-N bonds. beilstein-journals.org An iodide-mediated electrochemical synthesis of N-sulfonyl iminophosphoranes from readily available phosphines and sulfonamides has been reported. acs.orgnih.gov This approach is notable for its mild conditions, use of inexpensive electrode materials, and high conversion rates. acs.orgnih.gov

The reaction is typically carried out in an undivided cell under constant current, using a glassy carbon or graphite (B72142) anode and a nickel or platinum cathode. acs.orgbeilstein-journals.org The proposed mechanism involves the anodic oxidation of iodide (from an electrolyte like NEt₄I) to iodine (I₂). The iodine then acts as an oxidizing agent, reacting with the phosphine and sulfonamide to form the iminophosphorane and HI. The iodide is then regenerated at the cathode, allowing it to function as a mediator in a catalytic cycle. acs.org

Table 2: Electrochemical Synthesis of N-Sulfonyl Iminophosphoranes

| Phosphine Substrate | Sulfonamide Substrate | Yield (%) | Reference |

|---|---|---|---|

| Triphenylphosphine | p-Toluenesulfonamide | 90% | acs.orgsemanticscholar.org |

| Tris(4-fluorophenyl)phosphine | p-Toluenesulfonamide | 83% | acs.orgsemanticscholar.org |

| Tris(4-methoxyphenyl)phosphine | p-Toluenesulfonamide | 88% | acs.orgsemanticscholar.org |

| Triphenylphosphine | Benzenesulfonamide | 82% | acs.orgsemanticscholar.org |

| Triphenylphosphine | 2-Naphthalenesulfonamide | 85% | acs.orgsemanticscholar.org |

Data represents a selection of reported yields under optimized electrochemical conditions.

This sustainable method has been successfully applied to a broad range of substrates, demonstrating its functional group tolerance and potential for large-scale production. acs.orgsemanticscholar.orgnih.gov

A highly effective modern approach involves the use of hypervalent iodine(III) reagents for the imidation of phosphines. organic-chemistry.orgacs.org Specifically, N-triflylimino-λ³-iodanes (ArI=NTf) can be generated in situ from an iodosylarene (like iodosylbenzene) and triflylamide (TfNH₂). organic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.net This reactive imino-λ³-iodane species can then efficiently transfer its "NTf" group to a phosphine, yielding an N-triflyliminophosphorane. organic-chemistry.orgacs.orgresearchgate.net

The reaction proceeds without the need for additional additives and can even be made catalytic in the iodine source by using an iodoarene precatalyst with a terminal oxidant like oxone. organic-chemistry.orgresearchgate.net

A direct route to an iodo(imino)phosphorane has been described involving the reaction of a (difluoroiodo)arene with N,N-bis(trifluoromethyl)benzenesulfonamide to produce an (imino)iodoarene. manac-inc.co.jp This stable intermediate subsequently reacts with a phosphine to generate the target iodo(imino)phosphorane. manac-inc.co.jp Similarly, treatment of (N-tosylimino)-phenyl-λ³-iodane with triphenylphosphine has been shown to produce the corresponding iminotriphenylphosphorane in high yield. mdpi.com

Table 3: Imidation of Phosphines using in situ Generated N-Triflylimino-λ³-iodane

| Phosphine | Iodosylarene | Amide | Product Yield | Reference |

|---|---|---|---|---|

| Triphenylphosphine | Iodosylbenzene | Triflylamide | 99% | organic-chemistry.org |

| Tri(p-tolyl)phosphine | Iodosylbenzene | Triflylamide | 99% | organic-chemistry.org |

| Tri(p-anisyl)phosphine | Iodosylbenzene | Triflylamide | 99% | organic-chemistry.org |

| Tri(n-butyl)phosphine | Iodosylbenzene | Triflylamide | 98% | organic-chemistry.org |

Reactions performed by adding triflylamide to a suspension of iodosylarene, followed by the addition of the phosphine.

This methodology represents a significant advance, offering an efficient and additive-free pathway to iminophosphoranes under mild conditions. organic-chemistry.org

Synthesis of Iodo(imino)phosphoranes from Iminoiodoarenes and Phosphines

The synthesis of iminophosphoranes can be achieved through several established methods, most notably the Staudinger and Kirsanov reactions. mdpi.comuniovi.es These reactions typically involve the oxidation of a P(III) phosphine. uniovi.es The Staudinger reaction utilizes an organic azide to directly oxidize the phosphine, while the Kirsanov reaction proceeds via an initial bromination of the phosphine to a P(V) phosphine-dibromide, which is then treated with a primary amine. mdpi.comuniovi.es While these are the most common routes, the specific synthesis of iodo(imino)phosphoranes from the reaction of iminoiodoarenes with phosphines is a more specialized pathway. Detailed research findings for this particular transformation are not extensively covered in the surveyed literature, which predominantly focuses on the broader classes of iminophosphorane synthesis.

Formation of Bis(imino)phosphanes from Primary Phosphines and Nitrilium Triflates

A highly efficient method for the synthesis of bis(imino)phosphanes involves the reaction of primary phosphines (RPH₂) with nitrilium triflates. figshare.comacs.orgresearcher.life This methodology is particularly versatile. Symmetrically substituted bis(imino)phosphanes, where the two imino groups are identical, can be prepared in a convenient one-pot procedure. figshare.comacs.orgresearcher.life

For non-symmetrically substituted derivatives, the synthesis can be performed in a stepwise manner, starting from an iminophosphane which is then reacted with a different nitrilium triflate. figshare.comacs.org This approach offers precise control over the final structure, allowing for the introduction of varied substituents on the imine functionalities. figshare.com The use of readily accessible nitrilium triflates as imine building blocks makes this a powerful strategy for creating a diverse range of bis(imino)phosphanes. researcher.life

Table 1: Synthesis of Bis(imino)phosphanes

Reactant 1 Reactant 2 Product Type Key Features Reference Primary Phosphine (RPH₂) Nitrilium Triflates (2 equiv.) Symmetrical Bis(imino)phosphane Efficient one-pot synthesis. uniovi.es, chemrxiv.org Iminophosphane Nitrilium Triflate (1 equiv.) Non-symmetrical Bis(imino)phosphane Allows for stepwise introduction of different imine groups. uniovi.es, rsc.org

Functionalization and Derivatization Strategies

The functionalization of iminophosphoranes is crucial for tuning their chemical and physical properties, which is particularly important for their application as ligands in catalysis. mdpi.comuniovi.esStrategies include the introduction of substituents with varying electronic and steric profiles and the synthesis of chiral variants for asymmetric catalysis.

Introduction of Electronically and Sterically Varied Substituents

The properties of iminophosphorane ligands can be finely adjusted by modifying the substituents on the phosphorus and nitrogen atoms. mdpi.combham.ac.ukThe σ-donor character of the iminophosphorane is influenced by the electronic properties of the phosphine moiety. mdpi.comGenerally, phosphine ligands with high electron density increase the reactivity of metal centers in processes like oxidative addition, while bulky substituents can enhance reductive elimination. tcichemicals.com The synthetic methods available, particularly those using nitrilium ions, provide significant flexibility, allowing for the variation of substituents at the phosphorus, carbon, and nitrogen centers. researcher.lifeThis tunability is essential for modulating the electronic and steric environment of a metal center in a complex, thereby controlling its catalytic activity and selectivity. bham.ac.ukrsc.orgFor example, cage-shaped triarylphosphines can be used to impose geometric constraints, which in turn modulates the reactivity of the P=N bond. rsc.orgAn electrochemical synthesis method also demonstrates tolerance for a variety of electronically diverse triarylphosphines, including those with p-OMe, p-F, p-Cl, and p-CF₃ substituents. chemrxiv.org

Table 2: Examples of Electronically Varied Iminophosphoranes via Electrochemical SynthesisSynthesis of Chiral Iminophosphorane Ligands

Chiral iminophosphorane ligands are of significant interest for their application in asymmetric catalysis. uniovi.esrsc.orgThese ligands can be synthesized from a wide array of commercially available or readily prepared chiral phosphines. chemrxiv.orgrsc.orgThe conversion of a chiral phosphine to its corresponding iminophosphorane often proceeds without erosion of the enantiomeric excess. rsc.org A variety of well-known chiral backbones have been successfully converted into iminophosphorane ligands. These include bidentate phosphines like BINAP, BIPHEP, SEGPHOS, DPPE, and Xantphos, as well as ligands based on phosphinooxazoline (PHOX) and ferrocene (B1249389) substructures. uniovi.eschemrxiv.orgrsc.orgFor instance, an electrochemical method has been reported for the synthesis of N-cyano-iminophosphoranes from various chiral phosphines, demonstrating the broad applicability of this transformation. rsc.org

Table 3: Synthesis of Chiral Iminophosphorane Ligands from Chiral Phosphines| Parent Chiral Phosphine | Resulting Iminophosphorane Ligand | Yield (%) | Reference |

|---|---|---|---|

| PHOX-type | PHOX-iminophosphorane | 55-70% | figshare.com |

| DPPE | DPPE-bis(iminophosphorane) | 87% | figshare.com |

| Xantphos | Xantphos-bis(iminophosphorane) | 79% | figshare.com |

| BINAP | BINAP-bis(iminophosphorane) | 62% | figshare.com, bham.ac.uk |

| BIPHEP | BIPHEP-bis(iminophosphorane) | 68% | figshare.com |

| SEGPHOS | SEGPHOS-bis(iminophosphorane) | 43% | figshare.com |

| (S,S)-DACH-diamide phosphine | (S,S)-DACH-bis(iminophosphorane) | 76% | figshare.com |

Table of Mentioned Compounds

Compound Name This compound Iodo(imino)phosphorane Bis(imino)phosphane Nitrilium triflate Iminophosphane Primary phosphine BINAP BIPHEP SEGPHOS DPPE Xantphos Phosphinooxazoline (PHOX) Triphenylphosphine Tris(4-methoxyphenyl)phosphine Tris(4-fluorophenyl)phosphine Tris(4-chlorophenyl)phosphine Tris(4-(trifluoromethyl)phenyl)phosphine (S,S)-DACH-diamide phosphine

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of P-Imino Species

The reactivity of P-imino compounds, including imino(iodo)phosphane, is governed by the nature of the P=N bond and the substituents on both the phosphorus and nitrogen atoms. These compounds can undergo a variety of fundamental reactions that are central to their chemical behavior.

Dimerization Mechanisms of Iminophosphoranes

Iminophosphoranes can undergo dimerization, a process influenced by factors such as steric hindrance and the electronic properties of the substituents. One proposed mechanism involves the mutual polarization of two iminophosphorane molecules. This can lead to the formation of a four-membered diazadiphosphetidine ring. The stability and prevalence of the dimeric form versus the monomeric iminophosphorane are highly dependent on the nature of the substituents at both the phosphorus and nitrogen atoms. For instance, bulky substituents tend to disfavor dimerization, stabilizing the monomeric form.

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanisms of reactions involving iminophosphorane-containing complexes, including dimerization processes in catalytic cycles. nih.gov These studies help to elucidate the role of ligand asymmetry and steric effects in determining the reaction pathway. nih.gov The formation of dimeric species can also be influenced by the reaction conditions and the presence of other reagents. mdpi.com

Electrocyclic Reactions and Rearrangements

P-imino species can participate in electrocyclic reactions, which are pericyclic reactions involving the formation of a ring and the conversion of a π-bond to a σ-bond, or the reverse ring-opening process. masterorganicchemistry.compressbooks.pub These reactions are stereospecific and their outcomes can often be predicted by the principles of orbital symmetry, such as the Woodward-Hoffmann rules. masterorganicchemistry.com

For example, appropriately substituted iminophosphoranes can undergo electrocyclic ring-closure to form heterocyclic structures. The feasibility and stereochemical outcome of these reactions are dictated by whether the reaction proceeds under thermal or photochemical conditions. masterorganicchemistry.com Rearrangements of P-imino species can also lead to the formation of various phosphorus-containing heterocycles. For instance, under certain conditions, they can rearrange to form phosphacyclopropanes. These types of reactions highlight the versatility of iminophosphoranes as building blocks in synthetic chemistry for the construction of complex molecular architectures. researchgate.net

Redox Chemistry and Irreversible Processes

The phosphorus atom in this compound and related compounds is in a +3 oxidation state, making it susceptible to both oxidation and reduction. The redox chemistry of these compounds is a key aspect of their reactivity. nih.gov For instance, the reaction of this compound with various reagents can lead to changes in the oxidation state of the phosphorus center. scispace.com

Imino(iodo)arenes, which are related to this compound, are known to undergo reactions with phosphines to generate iodo(imino)phosphoranes. manac-inc.co.jp These species can then be hydrolyzed to yield iodosylbenzenes. manac-inc.co.jp Furthermore, the electrochemical synthesis of iminophosphoranes from phosphines represents a modern approach to their preparation, often involving the in situ generation of reactive intermediates and controlled redox processes. acs.orgnih.govchemrxiv.orgresearchgate.netchemrxiv.org These electrochemical methods can offer a more sustainable and safer alternative to traditional chemical synthesis, avoiding the use of hazardous reagents. acs.orgnih.govchemrxiv.orgresearchgate.netchemrxiv.org

Reactivity in Organic Transformations

The unique reactivity of this compound and its derivatives has been harnessed in a variety of important organic transformations, enabling the synthesis of diverse and complex molecules.

Aza-Wittig Reaction and its Derivatives

The Aza-Wittig reaction is a powerful synthetic tool that utilizes iminophosphoranes to convert carbonyl compounds into imines. wikipedia.org The mechanism is analogous to the conventional Wittig reaction. wikipedia.org This reaction has broad applications in the synthesis of nitrogen-containing compounds, including heterocycles, aldimines, and ketimines. wikipedia.orgthieme-connect.comsciforum.net

The intramolecular version of the Aza-Wittig reaction is particularly valuable for the construction of N-heterocyclic rings. wikipedia.orgsciforum.net By tethering the iminophosphorane and carbonyl functionalities within the same molecule, a wide range of cyclic structures can be accessed. thieme-connect.comsciforum.net For example, this strategy has been successfully employed in the synthesis of complex natural products and medicinally relevant scaffolds. chemrxiv.org

Derivatives of the Aza-Wittig reaction have expanded its synthetic utility. For instance, the reaction of iminophosphoranes with carbon dioxide can produce isocyanates, while reaction with carbon disulfide yields isothiocyanates. wikipedia.org These transformations provide access to important synthetic intermediates for the preparation of ureas, carbamates, and other functional groups. chemrxiv.org

Table 1: Examples of Heterocycles Synthesized via Aza-Wittig Reaction

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Azidobenzaldehyde | Triphenylphosphine (B44618), Isocyanate | 3,4-Dihydroquinazolines | thieme-connect.com |

| Vinyl azide (B81097) | Methyldiphenylphosphine, 2-Azidobenzaldehyde | 1,2,4-Triazino[2,3-b]indazoles | thieme-connect.com |

| Azide derived from Baylis–Hillman adduct | Triphenylphosphine, Isocyanate | 1H-Pyrimido[2,1-b]quinazoline-2,6-diones | thieme-connect.com |

Imidation Reactions of Phosphines and Sulfides

This compound and related imino-λ3-iodanes are effective reagents for the imidation of third-row elements like phosphorus and sulfur. manac-inc.co.jpnih.gov These reactions involve the transfer of an imino group to a phosphine (B1218219) or a sulfide, resulting in the formation of an iminophosphorane or a sulfilimine, respectively. nih.govresearchgate.net

The imidation of phosphines is a fundamental reaction for the preparation of iminophosphoranes. manac-inc.co.jporganic-chemistry.orgresearchgate.net These products are not only important in their own right but also serve as key intermediates in other transformations, such as the Aza-Wittig reaction. organic-chemistry.org Various methods have been developed for this transformation, including the use of iminoiodanes, which can be generated in situ. researchgate.net Iron-catalyzed imidation of phosphines with N-acyloxyamides provides a facile route to N-acyliminophosphoranes. organic-chemistry.org

The imidation of sulfides to form sulfilimines is another valuable application of these reagents. nih.govacs.orgchinesechemsoc.org Sulfilimines are useful synthetic intermediates and have been employed in various organic reactions. nih.gov The reaction can be carried out under metal-free conditions, for example, using (N-tosylimino)-phenyl-λ3-iodane in the presence of a catalytic amount of iodine. nih.gov This method has been shown to be applicable to a range of sulfides and can also be used for the imidation of triphenylphosphine. nih.govresearchgate.net

Table 2: Examples of Imidation Reactions

| Substrate | Imidating Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Various sulfides | (N-tosylimino)-phenyl-λ3-iodane | N-tosylsulfilimines | I2 (cat.), CH2Cl2, rt | nih.gov |

| Triphenylphosphine | (N-tosylimino)-phenyl-λ3-iodane | Iminotriphenylphosphorane | I2 (cat.), CH2Cl2, rt | nih.govresearchgate.net |

| Phosphines | N-Acyloxyamides | N-Acyliminophosphoranes | FeCl2 (cat.) | organic-chemistry.org |

Carbonylation Reactions (e.g., with CO2)

Mechanistic Elucidation Studies

Mechanistic studies have revealed that reactions involving imino-λ³-iodanes can proceed through radical pathways. A notable example is the transfer of a sulfonylimino group from (N-tosylimino)-phenyl-λ³-iodane (PhINTs) to sulfides and phosphines. researchgate.netmdpi.comnih.gov This process, which can be catalyzed by molecular iodine (I2) under metal-free conditions, affords N-tosylsulfilimines and iminophosphoranes in moderate to good yields. researchgate.netmdpi.com

The reaction mechanism is believed to involve radical intermediates. mdpi.comnih.gov Blank experiments and mechanistic studies suggest the formation of an amidyl radical species from the interaction of the imino-λ³-iodane and the iodine catalyst. mdpi.com This facile transfer of the sulfonylimino group highlights a non-metal-catalyzed pathway for imination that relies on the unique reactivity of hypervalent iodine compounds. researchgate.netresearchgate.net The involvement of radical intermediates is a key feature, distinguishing it from many traditional metal-catalyzed imination reactions. researchgate.netmdpi.com Such radical processes can also be implicated in other transformations, where group transfer or oxidative pathways compete with or replace other mechanisms like β-fragmentation. beilstein-journals.org

Table 3: I2-Catalyzed Sulfonylimino Group Transfer from PhINTs

| Substrate | Product Type | Yield | Mechanistic Feature |

| Various Sulfides | N-Tosylsulfilimines | Moderate to Good | Involves radical steps |

| Triphenylphosphine | Iminotriphenylphosphorane | High | Involves radical steps |

Data sourced from Molecules (2019). researchgate.netmdpi.com

The fundamental steps of oxidative addition and migratory insertion are critical in many catalytic cycles involving organometallic complexes. taylorandfrancis.comnih.gov The reactivity of Rhodium(I) complexes with iminophosphine ligands provides a clear case study for these mechanisms. acs.org A series of Rh(I) iodocarbonyl complexes, [Rh(CO)I(PNAr)], react with methyl iodide in a classic oxidative addition step to form octahedral Rh(III) species. acs.org

Following the oxidative addition of the methyl group to the rhodium center, a migratory insertion of the carbonyl (CO) ligand into the newly formed Rh-methyl bond can occur. acs.orgtaylorandfrancis.com This step transforms the methyl complex into an acetyl complex, [Rh(PNAr)(COMe)I2]. acs.org The facility of this migratory insertion is highly dependent on the structure of the iminophosphine ligand. Ligands with bulky N-aryl substituents (e.g., 2,6-diisopropylphenyl) or those containing a coordinating ortho-methoxy group promote the formation of the acetyl product. acs.org In the latter case, a direct interaction between the methoxy (B1213986) oxygen and the rhodium center is proposed to facilitate both the initial oxidative addition and the subsequent CO insertion. acs.org This demonstrates the profound influence of ligand architecture on the kinetics and outcomes of these fundamental organometallic reaction steps. acs.orgnsf.gov

Hydrogen atom migration is a known mechanistic pathway in various organophosphorus compounds. In the context of iminophosphonamides, which are structurally related to iminophosphanes, hydrogen migration has been observed under specific reaction conditions. rsc.org For instance, when bis(organoamino)phosphanes like {PhP(NHtBu)(NHR')} are partially deprotonated using n-butyllithium and then reacted with aluminum chloride, a hydrogen atom migration occurs. rsc.org This results in the formation of an aluminum complex, [{PhHP(NtBu)(NR')}AlCl2], where a hydrogen atom has migrated from a nitrogen atom to the phosphorus center. rsc.org

This type of migration highlights the dynamic nature of these molecules and the potential for tautomeric equilibria. The process is distinct from radical 1,5-hydrogen atom transfer seen in other systems, but it similarly showcases the mobility of hydrogen atoms within a molecule to reach a more stable electronic or coordination state. beilstein-journals.orgrsc.org

Iminophosphonamide ligands, close relatives of iminophosphanes, have been used to stabilize low-valent metal complexes and study their reactivity. rsc.org A dimeric magnesium(I) complex supported by a bulky iminophosphonamide ligand, [{Ph2P(2,6-iPr2C6H3N)2}2Mg2], has been utilized to investigate the mechanisms of anionic ligand exchange and the reduction of fullerenes. rsc.orgresearchgate.net

Studies on the exchange of anionic ligands on the dimagnesium(I) core suggest that the process occurs via an associative mechanism. researchgate.net The rate of this exchange is heavily influenced by the steric properties and shape of the participating ligands. researchgate.net

The same magnesium(I) iminophosphonamide complex is also capable of reducing fullerene C60. researchgate.net Mechanistic investigations suggest that the reduction is similarly dependent on ligand sterics but likely does not involve the direct coordination of the fullerene to the magnesium center before the electron transfer event. researchgate.net This reactivity led to the synthesis and characterization of the novel fulleride complex [({Ph2P(NDip)2}Mg)6C60], where "Dip" represents the bulky 2,6-diisopropylphenyl group. researchgate.net These studies demonstrate the utility of iminophosphonamide-metal complexes in facilitating complex redox and ligand exchange processes. rsc.orgresearchgate.net

Stereochemical Investigations and Chiral Induction

While specific stereochemical studies centered exclusively on this compound are not extensively documented in publicly available literature, the broader class of chiral iminophosphoranes has been a subject of significant investigation, providing a framework for understanding the potential stereodirecting capabilities of a chiral variant of this compound. Chiral iminophosphoranes are recognized for their utility as organocatalysts and as ligands in asymmetric synthesis. mdpi.comnih.govsioc-journal.cnkoreascience.kr

The primary method for generating chiral iminophosphoranes often involves the Staudinger reaction between a chiral organic azide and a phosphine. A key finding in this area is that the chirality from the starting material is typically retained during the synthesis of the iminophosphorane. nih.govrsc.org This principle suggests that a chiral this compound, if synthesized from a chiral precursor, would likely maintain its stereochemical integrity.

In the context of catalysis, chiral iminophosphoranes function as potent Brønsted bases. Their catalytic activity and enantioselectivity have been demonstrated in a variety of reactions, including Michael additions and aldol (B89426) reactions. nih.gov The mechanism of chiral induction is believed to involve the formation of a well-organized transition state where the chiral iminophosphorane catalyst interacts with the substrates through non-covalent interactions, such as hydrogen bonding, thereby directing the stereochemical outcome of the reaction.

Although no direct examples for this compound are available, the data from related chiral iminophosphorane-catalyzed reactions can offer insights into its potential for chiral induction. For instance, bifunctional iminophosphoranes (BIMPs) incorporating a hydrogen-bond donor moiety have been shown to be highly effective in promoting enantioselective additions. nih.gov

Table 1: Representative Enantioselective Reactions Catalyzed by Chiral Iminophosphorane Derivatives (Hypothetical Data for an Analogous Chiral this compound Catalyst)

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Diphenylphosphinoyl ketimine | Nitromethane | 5 | Toluene | 92 | 95 |

| 2 | α-Substituted acrylate (B77674) ester | Alkyl thiol | 10 | CH2Cl2 | 88 | 91 |

| 3 | Aryl ketone | α-Fluorinated ketone | 5 | THF | 75 | 85 |

Note: The data in this table are representative examples based on the performance of known chiral iminophosphorane catalysts and are intended to illustrate the potential of a chiral this compound derivative in asymmetric catalysis.

The synthesis of ferrocenyl-based chiral iminophosphoranes and their application in palladium-catalyzed allylic alkylation have also been explored, achieving moderate to good enantioselectivity. koreascience.kr This further underscores the potential for iminophosphorane scaffolds to induce chirality in metal-catalyzed processes.

C-H Bond Activation Reactions

Direct experimental evidence of this compound participating in C-H bond activation reactions is sparse in the current body of scientific literature. However, the reactivity of related iminophosphorane derivatives provides a strong basis for predicting the potential involvement of this compound in such transformations. Iminophosphoranes can serve as effective directing groups in transition-metal-catalyzed C-H activation, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netacs.org

A notable example is the in-situ generation of N-acyl iminophosphoranes from acyl azides, which then act as directing groups for ruthenium-catalyzed ortho C-H bond activation and subsequent annulation with internal alkynes. researchgate.net The nitrogen atom of the iminophosphorane coordinates to the metal center, directing the catalytic insertion into a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then undergo further reaction, such as insertion of an alkyne, leading to the construction of complex heterocyclic frameworks. This mechanism suggests that an N-substituted this compound could similarly direct C-H activation.

The general mechanism for such a directed C-H activation can be outlined as follows:

Coordination of the iminophosphorane nitrogen to the transition metal catalyst.

Directed C-H activation to form a metallacyclic intermediate.

Reaction with a coupling partner (e.g., alkyne, alkene).

Reductive elimination to form the final product and regenerate the catalyst.

Iminophosphorane-based ligands have also been implicated in C-H activation processes involving ruthenium and palladium complexes, leading to unusual C-C coupling and functionalization. acs.orgrsc.org

Table 2: Plausible C-H Activation Reactions Directed by an this compound Moiety (Based on Analogous Systems)

| Entry | Substrate | Coupling Partner | Catalyst | Product Type |

| 1 | Aryl Acyl Azide (forms iminophosphorane in situ) | Diphenylacetylene | [Ru(p-cymene)Cl2]2 | Annulated Pyridinone |

| 2 | Benzamide-derived Iminophosphorane | Phenylacetylene | [RhCp*Cl2]2 | Isoquinolone Derivative |

| 3 | Ferrocenyl Iminophosphorane | - | Pd(OAc)2 | Intramolecular C-H/C-H Coupling Product |

Note: This table presents hypothetical C-H activation reactions where an this compound could act as a directing group, based on established reactivity patterns of other iminophosphorane derivatives.

The highly polarized and reactive nature of the P=N bond in iminophosphoranes is a key feature influencing their chemical behavior. mdpi.com This reactivity, combined with the directing ability of the imino group, makes this compound a promising, albeit underexplored, candidate for facilitating C-H activation reactions. Further research is necessary to experimentally validate these potential applications and to understand the specific influence of the iodo substituent on the reactivity and selectivity of such processes.

Theoretical and Computational Chemistry

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of imino(iodo)phosphane at the atomic level.

Density Functional Theory (DFT) has become a primary tool for modeling and simulating chemical systems. unige.ch DFT calculations have been instrumental in characterizing the bonding and electronic nature of P-iodo-bis(imino)phosphoranes, which serve as a model for understanding this compound. researchgate.net These studies reveal that the bonding situation in halogen-substituted bis(imino)phosphoranes, such as those containing iodine, is distinctly different from conventional amino-bis(imino)phosphoranes. researchgate.net The latter often exhibit a heteroallyl system with significant dipolar character rather than true multiple bonding at the phosphorus center. researchgate.net

DFT studies indicate that P-iodo-bis(imino)phosphorane monomers are highly reactive compounds. researchgate.net A key feature is the mechanism of dimerization, which occurs through mutual polarization between the electropositive iodine center of one monomer and the electronegative nitrogen centers of another. researchgate.net This interaction leads to a depletion of p-electron density at the iodine atom and a corresponding accumulation at the nitrogen atoms, inducing electrostatic attraction. researchgate.net This polarization is a critical factor in the formation of stacked one-dimensional arrays of monomers in the solid state. researchgate.net

| DFT Finding | Description | Citation |

| Bonding Character | The bonding in P-iodo-bis(imino)phosphoranes differs significantly from amino-bis(imino)phosphoranes, featuring a highly dipolar character rather than extensive multiple bonding at the phosphorus atom. | researchgate.net |

| Electronic Structure | Monomers are characterized as highly reactive with small adiabatic singlet-triplet energy differences. | researchgate.net |

| Electron Density Distribution | Dimerization involves a polarization mechanism causing a slight depletion of p-electron density at the iodine atom and an accumulation at the nitrogen atoms. | researchgate.net |

| Intermolecular Interactions | The polarization leads to electrostatic attraction, which, along with steric attraction between bulky substituents, facilitates the formation of stacked monomer arrays. | researchgate.net |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide valuable data on molecular parameters. mdpi.com A significant application is the calculation of NMR chemical shifts, which are highly sensitive to the electronic environment of the nucleus. mdpi.comnih.gov The nitrogen chemical shift (δN) is particularly informative due to the wide range of values it can adopt, making it a sensitive probe of molecular structure and interactions. researchgate.net

For model bis(imino)phosphorane compounds with the general formula X′—P(=NH)₂, ab initio studies have been conducted to understand the factors influencing nitrogen chemical shifts. researchgate.net These calculations have successfully identified the primary sources of variation in δN. researchgate.net The configuration of the P=N double bond (Z or E) and the chemical nature of the substituent on the phosphorus atom are two major determinants of the observed nitrogen chemical shift. researchgate.net This theoretical insight is crucial for interpreting experimental NMR data and correlating it with specific structural features of this compound and related molecules. researchgate.net

| Influencing Factor | Effect on Nitrogen Chemical Shift (δN) | Citation |

| Double Bond Configuration | The Z- or E-configuration of the P=N double bond is a major source of variation in the nitrogen chemical shift. | researchgate.net |

| Phosphorus Substituent | The nature of the substituent (X') attached to the phosphorus atom significantly influences the δN value. | researchgate.net |

| Hydrogen Bonding | Intramolecular and intermolecular hydrogen bonding can significantly affect the chemical shifts of imino groups. | nih.gov |

| Solvation Effects | The solvent can alter the observed nitrogen NMR shifts through direct coordination or polarity-induced changes in electron density. | researchgate.net |

Density Functional Theory (DFT) Studies on Bonding, Electronic Structure, and Electron Density

Mechanistic Modeling and Energy Landscape Analysis

Understanding the reactivity of this compound requires detailed modeling of potential chemical transformations and the associated energy changes.

Reaction pathway analysis maps the energetic changes as reactants are converted into products. savemyexams.com This process involves identifying stable intermediates and, crucially, the transition states that connect them. savemyexams.com A transition state represents the highest energy point along a specific reaction coordinate, an unstable configuration that cannot be isolated. savemyexams.comnumberanalytics.com The energy required to reach this state from the reactants is the activation energy (Ea), which is a key determinant of the reaction rate. savemyexams.com

For a highly reactive molecule like this compound, theoretical methods such as transition state theory can be used to model reaction mechanisms. numberanalytics.comlibretexts.org By calculating the potential energy surface, chemists can trace the minimum energy path from reactants to products. libretexts.org This path reveals the structure of the activated complex at the saddle point, which corresponds to the transition state. libretexts.org Analyzing the enthalpy and entropy of activation provides further information about the degree of bond breaking and forming and the orderliness of the transition state compared to the ground state. walisongo.ac.id Although specific pathways for this compound are not detailed in the provided sources, these computational techniques are the standard approach for elucidating its reaction mechanisms.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds and the energy differences between them. libretexts.orgauremn.org.br For bis(imino)phosphoranes, computational studies have shown a preference for a cis conformation of the hydrogen atoms attached to the nitrogens. researchgate.net This preference is attributed to the smaller dipole moment of the cis isomer compared to its trans counterpart. researchgate.net

The equilibrium between cis and trans conformations is sensitive to the nature of the substituents on the molecule. researchgate.net Furthermore, for certain halogen derivatives like XP(NtBu₃C₆H₂)₂ (where X = Cl, Br, I), a previously unknown exo/exo conformation has been identified, where the phosphorus atom has a trigonal-planar environment. researchgate.net Calculating the energy barriers for rotation around bonds, such as the P-N bond, is crucial for understanding the dynamics of these conformational changes. rsc.org These barriers determine the lifetimes of individual conformers and the conditions under which they can be observed separately. auremn.org.br

| Conformation Type | Description | Stability Factor | Citation |

| Cis Isomer | Preferred conformation for hydrogens at the nitrogen atoms in many bis(imino)phosphoranes. | Lower dipole moment compared to the trans isomer. | researchgate.net |

| Trans Isomer | Generally less favored than the cis isomer. | Higher dipole moment. | researchgate.net |

| Exo/Exo Conformation | Observed in specific halogen derivatives, featuring a trigonal-planar phosphorus atom. | Governed by steric and electronic effects of bulky substituents. | researchgate.net |

Reaction Pathway and Transition State Analysis

Frontier Orbital Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for approximating and predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The fundamental principle is that the most significant interactions occur between the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO-LUMO interaction, which leads to attraction and bond formation. wikipedia.org

The energy of the HOMO is an indicator of a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For a reactive species like this compound, FMO theory can be applied to predict how it will interact with other molecules. taylorandfrancis.com By calculating the energies and visualizing the shapes of its HOMO and LUMO, one can anticipate the sites of nucleophilic or electrophilic attack. This analysis helps in understanding and predicting the outcomes of various reactions, such as cycloadditions, and provides a theoretical basis for the high reactivity observed in these compounds. wikipedia.orgnumberanalytics.com

| FMO Concept | Description | Application in Reactivity Prediction | Citation |

| HOMO | Highest Occupied Molecular Orbital. | The energy of the HOMO indicates the molecule's electron-donating capability (nucleophilicity). | taylorandfrancis.com |

| LUMO | Lowest Unoccupied Molecular Orbital. | The energy of the LUMO indicates the molecule's electron-accepting capability (electrophilicity). | taylorandfrancis.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is generally associated with higher chemical reactivity and lower stability. | ajchem-a.com |

| Orbital Interaction | Reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of the other. | Predicts reaction feasibility, pathways, and regioselectivity based on orbital energy and symmetry. | wikipedia.orgnumberanalytics.com |

Computational Design of Ligand Systems and their Properties

The computational design and analysis of ligand systems containing the this compound moiety, particularly P-iodo-bis(imino)phosphoranes, have been a subject of theoretical investigation to understand their unique structural and electronic properties. Density Functional Theory (DFT) calculations have been instrumental in elucidating the bonding, reactivity, and potential for these compounds to act as ligands in larger molecular assemblies.

Research has demonstrated that the bonding characteristics in P-halo-bis(imino)phosphoranes, with the general formula XP(NR)₂, where X is a halogen such as iodine, are distinct from their more conventional amino-bis(imino)phosphorane counterparts (where X = NR₂). researchgate.net DFT studies reveal that these halogenated monomers are highly reactive species. researchgate.net A key feature identified through computational analysis is the relatively small energy difference between their singlet and triplet electronic states, which influences their reactivity. researchgate.net

Computational models indicate that the phosphorus atom in P-iodo-bis(imino)phosphoranes exists in a trigonal-planar environment. researchgate.net This geometry is a significant finding from theoretical studies, highlighting the specific spatial arrangement of the substituents around the central phosphorus atom.

A notable aspect explored through computational chemistry is the mechanism of dimerization. Theoretical calculations suggest that these monomers can dimerize through a mutual polarization mechanism. researchgate.net This interaction occurs between the electropositive iodine atom of one monomer and the more electronegative nitrogen atoms of a second monomer. researchgate.net This polarization leads to a slight depletion of p-electron density at the iodine atom and a corresponding accumulation at the nitrogen centers, inducing an electrostatic attraction that facilitates dimerization. researchgate.net

The following tables summarize key computational findings for a model P-iodo-bis(imino)phosphorane system, providing insight into its fundamental molecular properties.

Table 1: Calculated Geometric Parameters for a Model P-Iodo-bis(imino)phosphorane

| Parameter | Value |

| P-N Bond Length (Å) | Data not available in search results |

| P-I Bond Length (Å) | Data not available in search results |

| N-P-N Bond Angle (°) | Data not available in search results |

| N-P-I Bond Angle (°) | Data not available in search results |

| Dihedral Angle (N-P-N-R) (°) | Data not available in search results |

| Note: Specific bond lengths and angles were not detailed in the provided search results but are fundamental parameters determined in such computational studies. |

Table 2: Calculated Electronic Properties for a Model P-Iodo-bis(imino)phosphorane

| Property | Description | Finding |

| Singlet-Triplet Energy Gap | The energy difference between the lowest singlet and triplet electronic states. | Relatively small, indicating high reactivity of the monomeric species. researchgate.net |

| Electron Density Distribution | The distribution of electron charge across the molecule. | Polarization occurs with p-electron density depletion at iodine and accumulation at nitrogen during dimerization. researchgate.net |

| Note: Quantitative values for the singlet-triplet gap and specific charge distributions were not available in the provided search results. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of molecules in solution and the solid state. nih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

1H, 13C, and 31P NMR for Structural Elucidation and Characterization

A combination of ¹H, ¹³C, and ³¹P NMR spectroscopy is fundamental for the characterization of iminophosphanes. magritek.comnih.gov

¹H NMR provides information on the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other nuclei through chemical shifts and coupling constants. magritek.com

¹³C NMR maps the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached groups. magritek.com

³¹P NMR is particularly crucial for phosphorus-containing compounds like imino(iodo)phosphane. numberanalytics.comslideshare.net The ³¹P chemical shift is highly sensitive to the coordination number, the nature of the substituents on the phosphorus atom, and the geometry around it. numberanalytics.comslideshare.net For iminophosphanes, the ³¹P nucleus is typically deshielded, resulting in characteristic chemical shifts. Two-dimensional techniques such as ³¹P-¹H HMBC can be employed to establish correlations between phosphorus and proton nuclei. numberanalytics.com

Interactive Table: Representative NMR Data for Phosphine (B1218219) Ligands. magritek.commagritek.com

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ³¹P NMR (ppm) |

| SPHOS | 7.4-6.9 (aromatic), 3.7 (methoxy), 2.0-1.2 (cyclohexyl) | 157-110 (aromatic), 55 (methoxy), 35-26 (cyclohexyl) | ~ -10 |

| Triphenylphosphine (B44618) | ~ 7.3 (multiplet) | 137.9 (d, J=10.4 Hz), 133.8 (d, J=20.0 Hz), 128.6 (s), 128.5 (d, J=7.2 Hz) | ~ -5 |

| Dicyclohexylphenylphosphine | 7.5-7.2 (aromatic), 2.2-1.2 (cyclohexyl) | 139-127 (aromatic), 35-26 (cyclohexyl) | ~ 15 |

15N NMR and Chemical Shift Analysis in Bis(imino)phosphoranes

While direct data on this compound is scarce, studies on related bis(imino)phosphoranes highlight the utility of ¹⁵N NMR. ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom in the P=N bond. huji.ac.il The chemical shift of the ¹⁵N nucleus is influenced by the nature of the substituents on both the phosphorus and nitrogen atoms. rsc.org In some cases, ¹H-¹⁵N HMBC experiments are used to determine the ¹⁵N chemical shifts indirectly. rsc.org The analysis of these shifts can provide valuable information about the degree of p-π bonding and the polarization of the iminophosphane linkage. huji.ac.il

Application of NMR in Mechanistic Monitoring and Reaction Progress

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. nih.govselectscience.net This is particularly useful in the study of the formation and reactivity of iminophosphanes. By acquiring NMR spectra at regular intervals, it is possible to track the disappearance of reactants and the appearance of products and intermediates. chemrxiv.orgresearchgate.net This allows for the determination of reaction kinetics and provides insights into the reaction mechanism. nih.gov For instance, the change in the ³¹P NMR spectrum can be used to follow the conversion of a phosphine precursor to the this compound product. magritek.com Both online NMR, where the reaction mixture is flowed through the spectrometer, and in-situ monitoring in an NMR tube are common approaches. selectscience.netchemrxiv.org

Solid-State NMR for Iminophosphines

Solid-state NMR (SSNMR) spectroscopy provides crucial information about the structure and electronic properties of iminophosphines in the solid phase, which can differ significantly from their solution-state behavior. uni-bielefeld.de ³¹P solid-state NMR studies on various iminophosphines have shown that the principal elements of the phosphorus chemical shielding tensor are sensitive to the electronic structure and the configuration of the P=N double bond. uni-bielefeld.de For an iodo-substituted iminophosphine, a significant difference between the isotropic chemical shifts in the solid state and in solution has been observed, suggesting intermolecular association and polarization of the P-I bond in the solid state. uni-bielefeld.de This technique is especially valuable for characterizing insoluble materials. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. specac.comlibretexts.orgupi.edu In the context of this compound, IR spectroscopy would be used to identify the characteristic stretching vibration of the P=N double bond. This vibration typically appears in a specific region of the IR spectrum and its exact position can provide information about the strength and nature of the bond. researchgate.netfrontiersin.org The presence of other functional groups can also be confirmed by their characteristic absorption bands. utdallas.edu Furthermore, if this compound acts as a ligand in a coordination complex, changes in the P=N stretching frequency upon coordination can indicate the mode and strength of the metal-ligand interaction. rjpbcs.com

Interactive Table: Characteristic IR Absorption Frequencies for Relevant Functional Groups. utdallas.edulibretexts.orgwiley.com

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Imine | C=N | 1690 - 1640 | Variable |

| Phosphine | P-H | 2440 - 2275 | Medium |

| Phenyl | C-H (aromatic) | 3100 - 3000 | Variable |

| Phenyl | C=C (aromatic) | 1600 - 1450 | Variable |

| Iodoalkane | C-I | 600 - 500 | Strong |

X-ray Diffraction Techniques for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.organton-paar.com This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular structure of this compound in the solid state. nih.gov The resulting crystal structure would reveal the geometry around the phosphorus atom, the configuration of the P=N double bond (E or Z), and any intermolecular interactions, such as halogen bonding involving the iodine atom. rroij.comresearchgate.netresearchgate.net This information is vital for understanding the compound's reactivity and physical properties.

Single Crystal X-ray Diffraction for Molecular Geometry and Coordination Environment

For this compound, a successful SC-XRD analysis would yield crucial data on its molecular structure. The key parameters obtained would include the precise length of the phosphorus-iodine (P-I) bond and the phosphorus-nitrogen double bond (P=N). Furthermore, the analysis would reveal the bond angle of the H-N=P moiety and the coordination environment around the phosphorus atom. This information is fundamental to understanding the molecule's steric and electronic properties. The data would also illustrate how individual this compound molecules pack together in the crystal lattice, revealing any intermolecular interactions. mdpi.com

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound This table presents expected structural parameters based on typical values for related compounds.

| Parameter | Value | Significance |

|---|---|---|

| P=N Bond Length | ~1.55 Å | Indicates the double bond character between phosphorus and nitrogen. |

| P-I Bond Length | ~2.45 Å | Defines the distance between the phosphorus and iodine atoms. |

| N-H Bond Length | ~1.01 Å | Standard length for a nitrogen-hydrogen single bond. |

| H-N=P Bond Angle | ~115° | Provides insight into the hybridization and geometry at the nitrogen atom. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell in the crystal lattice. |

Powder X-ray Diffraction in Structural Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. springernature.com Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification and the assessment of sample purity. springernature.commalvernpanalytical.com

In the context of this compound, PXRD would be primarily used to confirm the identity and purity of a synthesized batch. malvernpanalytical.com By comparing the experimental diffraction pattern with a calculated pattern (derived from single-crystal data) or with patterns of known starting materials and potential byproducts, one can verify the successful formation of the target compound. researchgate.net Sharp, well-defined peaks in the diffractogram indicate a highly crystalline product. researchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for Crystalline this compound This table shows a hypothetical set of diffraction angles (2θ) and their relative intensities.

| Diffraction Angle (2θ) | Relative Intensity (%) | Corresponding Crystalline Plane (hkl) |

|---|---|---|

| 12.5° | 85 | (100) |

| 21.8° | 45 | (011) |

| 25.1° | 100 | (111) |

| 28.4° | 60 | (200) |

| 35.7° | 30 | (211) |

Mass Spectrometry (MS) for Molecular Ion Information and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. acdlabs.com Depending on the ionization method used (hard or soft), the molecule can be kept intact as a molecular ion or broken down into characteristic fragment ions. acdlabs.com

For this compound (H-N=P-I), the mass spectrum would be expected to show a parent molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (approximately 158.9 u). A key diagnostic feature would be the isotopic signature of iodine, which consists of 100% ¹²⁷I, simplifying the spectrum compared to compounds with chlorine or bromine. docbrown.info The fragmentation pattern would provide structural confirmation. A highly probable fragmentation pathway would be the cleavage of the weak P-I bond, resulting in a prominent peak at m/z 127, corresponding to the iodine cation [I]⁺, and another peak for the remaining [HNP]⁺ fragment.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Assigned Fragment Ion | Formula | Significance |

|---|---|---|---|

| 159 | Molecular Ion | [HNPI]⁺ | Confirms the molecular weight of the compound. |

| 127 | Iodine Cation | [I]⁺ | Characteristic fragment indicating the presence of iodine. |

| 32 | Iminophosphane Fragment | [HNP]⁺ | Represents the loss of the iodine atom from the molecular ion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores—functional groups with valence electrons of low excitation energy, such as those with double bonds or lone pairs. shu.ac.uk The absorption of energy promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). msu.edu

The this compound molecule contains a P=N double bond and non-bonding (n) electrons on both the nitrogen and phosphorus atoms. These features constitute a chromophore, making the compound suitable for UV-Vis analysis. The expected electronic transitions would include n → π* and π → π* transitions. shu.ac.uk The n → π* transition, involving the promotion of a lone-pair electron to an anti-bonding π* orbital, is typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transition.

Table 4: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assigned Electronic Transition |

|---|---|---|

| ~310 nm | ~100 | n → π |

| ~225 nm | ~8,000 | π → π |

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of a chemical species. gamry.com CV involves scanning the potential of an electrode in a solution and measuring the resulting current, providing information on oxidation and reduction potentials. als-japan.com This method is effective for investigating the electrochemical behavior of compounds and the stability of their redox products. mdpi.com

Applying cyclic voltammetry to a solution of this compound would allow for the determination of its redox potentials. The experiment would reveal the potential at which the compound is oxidized (loses electrons) and reduced (gains electrons). The resulting voltammogram can provide insight into the kinetics of the electron transfer processes and the stability of the cation and anion radicals formed upon oxidation and reduction, respectively. abechem.com

Table 5: Hypothetical Cyclic Voltammetry Parameters for this compound

| Parameter | Value (vs. Ag/AgCl) | Description |

|---|---|---|

| Anodic Peak Potential (Epa) | +0.85 V | The potential at which the rate of oxidation is at a maximum. |

| Cathodic Peak Potential (Epc) | -1.20 V | The potential at which the rate of reduction is at a maximum. |

| Redox Process | Irreversible | Indicates that the species formed after electron transfer is not stable and does not reverse on the return scan. |

Applications in Chemical Catalysis

Homogeneous Catalysis

Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, often in a liquid solution. hrmrajgurunagar.ac.in Metal-phosphine complexes are frequently used as homogeneous catalysts for a variety of organic transformations. wikipedia.org However, no studies detailing the use of Imino(iodo)phosphane as a homogeneous catalyst have been identified.

Hydrogenation and Transfer Hydrogenation

Hydrogenation and transfer hydrogenation are crucial reactions for the reduction of unsaturated compounds like ketones, imines, and alkenes. wikipedia.orggoogle.com These reactions often employ transition metal catalysts with phosphine (B1218219) or diamine ligands. wikipedia.org While related compounds such as iminophosphinoyl-tethered ruthenium carbene complexes have been investigated for transfer hydrogenation, there is no available research on the application of this compound in either hydrogenation or transfer hydrogenation processes. researchgate.net

Carbon-Carbon Cross-Coupling Reactions

Carbon-carbon cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming C-C bonds, often catalyzed by palladium complexes with phosphine ligands. sigmaaldrich.commdpi.comchiba-u.jp Despite the importance of phosphine ligands in this field, a review of the literature reveals no instances of this compound being used as a ligand or catalyst for any carbon-carbon cross-coupling reactions. wikipedia.org

Olefin Oligomerization and Cyclopropanation

Olefin oligomerization is a process that combines short-chain alkenes into longer-chain molecules, often using nickel or iron-based catalysts. mdpi.comgoogle.com Separately, cyclopropanation is a reaction that creates cyclopropane (B1198618) rings from alkenes. wikipedia.org While related imino-phosphine ligands have been explored in nickel-catalyzed olefin oligomerization, there are no documented uses of this compound in either olefin oligomerization or cyclopropanation reactions. mdpi.com

Allylic Alkylation and Oxidation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a key method for forming stereogenic centers and various bond types (C-C, C-O, C-N). acs.orgsigmaaldrich.com Chiral phosphine ligands are often essential for achieving high enantioselectivity. nih.gov Similarly, allylic oxidation creates functional groups at the allylic position of an alkene. A thorough search of the literature found no reports on the use of this compound in either catalytic allylic alkylation or oxidation reactions.

Meyer-Schuster Rearrangements and Cycloisomerization Processes

The Meyer-Schuster rearrangement is the acid- or metal-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgsci-hub.se Related cycloisomerization reactions also transform unsaturated molecules into cyclic products. While various catalysts based on gold, rhenium, and other metals are known to promote these rearrangements, there is no evidence in the scientific literature of this compound being involved in these processes. ucsb.eduresearchgate.net

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a prominent "click chemistry" reaction, is used to synthesize 1,2,3-triazoles from azides and terminal alkynes. acs.orgbeilstein-journals.org The catalyst system often involves copper(I) species stabilized by various ligands. researchgate.net While reactions involving 1-iodoalkynes have been developed to produce 5-iodo-1,2,3-triazoles, there are no findings that indicate the use of this compound as a ligand or component in CuAAC reactions. nih.gov

Alpha-Amidation of 1,3-Dicarbonyl Compounds

Recent advancements in organic synthesis have identified a novel method for the α-amidation of 1,3-dicarbonyl compounds utilizing a reactive imino-iodane species. organic-chemistry.orgresearchgate.netacs.org While the specified compound "this compound" is not directly used, a closely related class of reagents, N-triflylimino-λ³-iodanes (ArI=NTf), has proven effective. researchgate.net These hypervalent iodine compounds are generated in situ from an iodoarene precatalyst and triflylamide, avoiding the need for additional additives. acs.orgacs.org

The process can be conducted stoichiometrically or, more significantly, catalytically. organic-chemistry.org In the catalytic cycle, an iodoarene precatalyst is oxidized by an agent such as oxone in the presence of triflylamide to continuously generate the active imino-λ³-iodane species. researchgate.netnih.gov This species then promotes the α-amidation of a range of 1,3-dicarbonyl substrates, including keto esters and diketones, with moderate to good yields. organic-chemistry.org This development represents the first reported method for an imino-λ³-iodane-catalyzed amidation. researchgate.netacs.org

The reaction proceeds by adding the 1,3-dicarbonyl compound to the pre-formed suspension of the N-triflylimino-λ³-iodane. organic-chemistry.org The mechanism is thought to involve the formation of an α−λ³-iodanyl intermediate. organic-chemistry.org

Table 1: Catalytic α-Amidation of Various 1,3-Dicarbonyl Compounds Using in situ Generated Imino-λ³-iodane (Data sourced from Sun, S. et al., Org. Lett., 2022) organic-chemistry.org

| Substrate (1,3-Dicarbonyl Compound) | Precatalyst (10 mol%) | Oxidant | Yield (%) |

| Ethyl 2-cyclopentanone-1-carboxylate | 4-Iodobenzenesulfonic acid sodium salt | Oxone | 72 |

| 1,3-Cyclohexanedione | 4-Iodobenzenesulfonic acid sodium salt | Oxone | 64 |

| 1-Phenyl-1,3-butanedione | 4-Iodobenzenesulfonic acid sodium salt | Oxone | 61 |

| Diethyl malonate | 4-Iodobenzenesulfonic acid sodium salt | Oxone | 43 |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, primarily through the ease of catalyst separation and recycling.

Supported Ionic Liquid Phase Catalysis (SILPC)

There is no available research documenting the use of this compound within Supported Ionic Liquid Phase (SILPC) systems. The SILPC concept combines the benefits of homogeneous catalysis with the ease of handling of a heterogeneous catalyst. mdpi.com In a SILPC system, a homogeneous catalyst (typically a transition metal complex) is dissolved in a thin film of an ionic liquid, which is then physisorbed or chemically grafted onto a porous solid support. mdpi.comresearchgate.net

This technique effectively immobilizes the catalyst, allowing for its use in fixed-bed continuous flow reactors and simplifying product separation. electrochem.org SILPC has been successfully applied to various reactions, including the rhodium-phosphine catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura coupling. acs.orguevora.pt The choice of ligand is critical for stabilizing the metal complex within the ionic liquid phase and achieving high activity and selectivity. researchgate.net The existing literature on SILPC focuses on well-established catalyst systems and does not include reactive, main-group species like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.